(-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine
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Overview
Description
(-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine is a complex organic compound belonging to the class of dibenzazonines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine typically involves multiple steps, starting from simpler organic precursors. One common approach involves the Fischer indolization of phenylhydrazones followed by periodate oxidation to form the dibenzazonine core . The reaction conditions often include the use of strong acids and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate to form higher oxidation state derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include periodate for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with unique structural and functional properties.
Scientific Research Applications
(-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s unique properties can be exploited in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzazonines such as laurifonine, laurifine, and laurifinine . These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
(-)-1-Acetoxy-6-benzyl-2,12-dimethoxy-7-methyl-5,6,8,9-tetrahydro-7H-dibenz(d,f)azonine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79989-25-6 |
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Molecular Formula |
C28H31NO4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(9-benzyl-4,16-dimethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl) acetate |
InChI |
InChI=1S/C28H31NO4/c1-19(30)33-28-26(32-4)13-11-22-17-23(16-20-8-6-5-7-9-20)29(2)15-14-21-10-12-24(31-3)18-25(21)27(22)28/h5-13,18,23H,14-17H2,1-4H3 |
InChI Key |
RJMYPURSBZLXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=C1C3=C(CCN(C(C2)CC4=CC=CC=C4)C)C=CC(=C3)OC)OC |
Origin of Product |
United States |
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